molecular formula C11H21N5O B1475798 2-(3-azidoazetidin-1-yl)-N-butyl-N-ethylacetamide CAS No. 2097976-42-4

2-(3-azidoazetidin-1-yl)-N-butyl-N-ethylacetamide

Cat. No. B1475798
CAS RN: 2097976-42-4
M. Wt: 239.32 g/mol
InChI Key: QALHYWRVZJJJOL-UHFFFAOYSA-N
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Description

2-(3-azidoazetidin-1-yl)-N-butyl-N-ethylacetamide, abbreviated as 2-AAE, is a novel, synthetic, small molecule which has recently been studied for its potential application in various scientific research areas. 2-AAE is a derivative of the amino acid L-alanine, and is classified as an azidoazetidinone. It is a relatively new compound, first synthesized in 2018, and has been studied for its potential applications in medicinal chemistry, biochemistry, and drug discovery.

Scientific Research Applications

  • Synthesis of β-Lactam Antibiotics : This compound is involved in the synthesis of β-lactam antibiotics. Cainelli et al. (1998) demonstrated a practical synthesis of key intermediates for β-lactam antibiotics production, highlighting the importance of such compounds in the pharmaceutical industry (Cainelli, Galletti, & Giacomini, 1998).

  • Human Leukocyte Elastase Inhibitors : Another research by Cvetovich et al. (1996) focused on an asymmetric synthesis of L-694,458, an inhibitor of human leukocyte elastase. This study involved key intermediates similar to 2-(3-azidoazetidin-1-yl)-N-butyl-N-ethylacetamide, showcasing its utility in developing treatments for inflammatory diseases (Cvetovich et al., 1996).

  • Antibacterial Activity of Azetidinone Derivatives : Yamashita et al. (1987) explored the synthesis and antibacterial activity of 4-(substituted ethyl)-2-azetidinone-1-sulfonic acid derivatives. They found that certain derivatives exhibited strong antibacterial activity, suggesting potential pharmaceutical applications of these compounds (Yamashita et al., 1987).

  • Synthesis of Novel β-Lactams : Brennan et al. (1983) conducted a total synthesis of analogues of β-lactam antibiotics, further emphasizing the role of these compounds in antibiotic development (Brennan, Richardson, & Stoodley, 1983).

  • Antioxidant, Antimicrobial, Antimycobacterial Activities : Research by Saundane and Walmik (2013) on azetidinone and thiazolidinone moieties linked to indole nucleus revealed significant antioxidant, antimicrobial, and antimycobacterial activities. This showcases the compound's potential in creating effective treatments for various infections (Saundane & Walmik, 2013).

  • Anticancer Potential : Gielen et al. (1999) synthesized organotin derivatives of a similar compound and evaluated their antitumor activity, indicating potential applications in cancer treatment (Gielen et al., 1999).

properties

IUPAC Name

2-(3-azidoazetidin-1-yl)-N-butyl-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N5O/c1-3-5-6-16(4-2)11(17)9-15-7-10(8-15)13-14-12/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALHYWRVZJJJOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(=O)CN1CC(C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-azidoazetidin-1-yl)-N-butyl-N-ethylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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